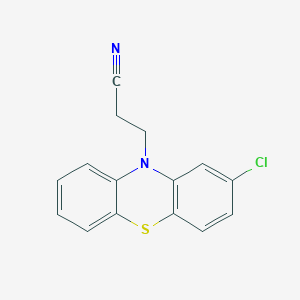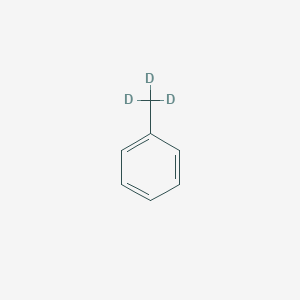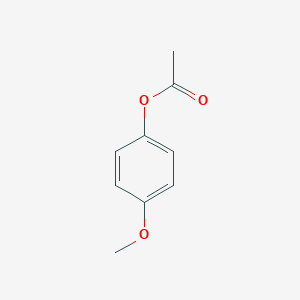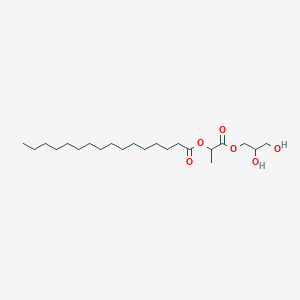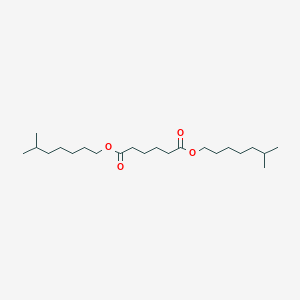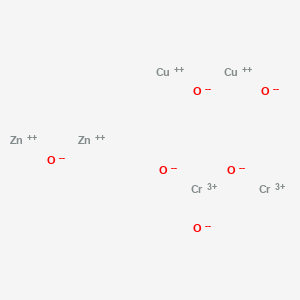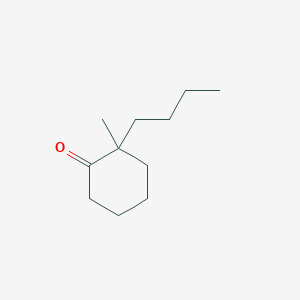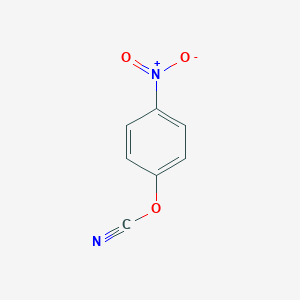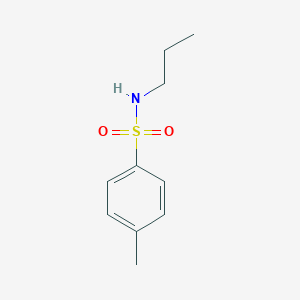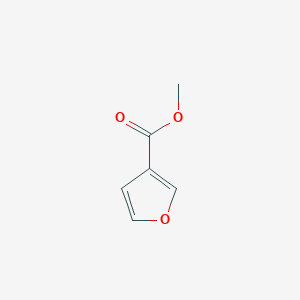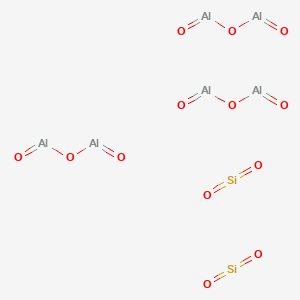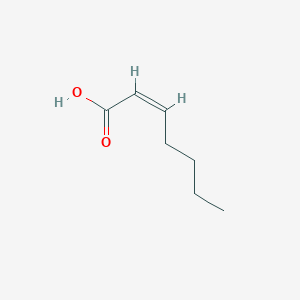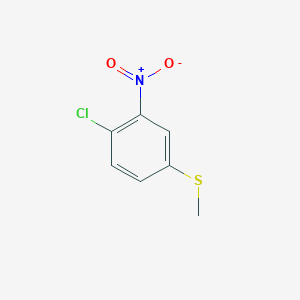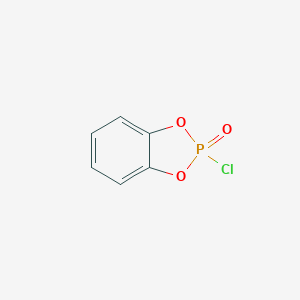
1,3-Butadiene, 1,2,3-trichloro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Butadiene, 1,2,3-trichloro- is an organic compound that is widely used in industrial applications. It is commonly known as trichlorobutadiene and is a colorless liquid with a sweet odor. This compound is used in the production of various chemicals, including pesticides, pharmaceuticals, and synthetic rubber. However, exposure to this compound can be harmful to human health and the environment.
科学研究应用
1,3-Butadiene, 1,2,3-trichloro- has been extensively studied for its potential use as a pesticide and in the production of synthetic rubber. It has also been investigated for its potential use as a pharmaceutical intermediate. Research has shown that this compound has antimicrobial properties and may be effective against certain types of bacteria and fungi.
作用机制
The mechanism of action of 1,3-Butadiene, 1,2,3-trichloro- is not well understood. However, studies have shown that it may inhibit the growth of microorganisms by disrupting their cell membranes. It may also interfere with the synthesis of essential biomolecules, such as proteins and nucleic acids.
生化和生理效应
Exposure to 1,3-Butadiene, 1,2,3-trichloro- can have harmful effects on human health. Inhalation of this compound can cause respiratory irritation, chest pain, and coughing. Prolonged exposure may lead to more severe respiratory problems, such as bronchitis and asthma. This compound is also toxic to aquatic life and can cause harm to the environment.
实验室实验的优点和局限性
1,3-Butadiene, 1,2,3-trichloro- has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, it is toxic and must be handled with care. It may also react with other chemicals in the laboratory, which can make it difficult to use in certain experiments.
未来方向
There are several potential future directions for research on 1,3-Butadiene, 1,2,3-trichloro-. One area of interest is its potential use as an antimicrobial agent. Further research is needed to determine its effectiveness against a wider range of microorganisms and its potential for use in clinical settings. Another area of interest is its potential use in the production of new materials, such as biodegradable plastics. Research is also needed to explore the environmental impact of this compound and to develop safer and more sustainable methods for its synthesis and use.
Conclusion
1,3-Butadiene, 1,2,3-trichloro- is an important compound that has many industrial applications. However, it is also toxic and can be harmful to human health and the environment. Further research is needed to fully understand its mechanism of action and potential uses. It is important to handle this compound with care and to develop safer and more sustainable methods for its synthesis and use.
合成方法
1,3-Butadiene, 1,2,3-trichloro- is synthesized by the reaction of 1,3-butadiene with chlorine gas in the presence of a catalyst. This reaction is exothermic and produces a mixture of isomers, including cis- and trans-1,2,3-trichlorobutadiene. The reaction is typically carried out in a closed system to prevent the release of chlorine gas into the environment.
属性
CAS 编号 |
1573-58-6 |
|---|---|
产品名称 |
1,3-Butadiene, 1,2,3-trichloro- |
分子式 |
C4H3Cl3 |
分子量 |
157.42 g/mol |
IUPAC 名称 |
1,2,3-trichlorobuta-1,3-diene |
InChI |
InChI=1S/C4H3Cl3/c1-3(6)4(7)2-5/h2H,1H2 |
InChI 键 |
MESXUXRSZSSKIO-RQOWECAXSA-N |
手性 SMILES |
C=C(/C(=C/Cl)/Cl)Cl |
SMILES |
C=C(C(=CCl)Cl)Cl |
规范 SMILES |
C=C(C(=CCl)Cl)Cl |
其他 CAS 编号 |
39083-26-6 53317-48-9 53978-04-4 |
同义词 |
1,2,3-Trichlorobuta-1,3-diene |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



